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Compound of Interest

Compound Name: CDK8/19-IN-51

Cat. No.: B1192480

Get Quote

Executive Summary: The Mediator Kinase "Switch"
CDK8/19-IN-51 (also identified as Compound 51 or CCT251545 analogue) is a highly potent,

selective, orally active Type I inhibitor of the Mediator-associated kinases CDK8 and CDK19.

Unlike cell-cycle CDKs (CDK1/2/4/6), CDK8 and CDK19 regulate transcriptional

reprogramming—the process by which cancer cells alter gene expression to survive stress,

chemotherapy, and targeted inhibition.

This guide analyzes the synergistic potential of CDK8/19-IN-51. While monotherapy efficacy is

often cytostatic, its true power lies in combination regimens where it prevents transcriptional

adaptation, thereby blocking the emergence of drug resistance.

Key Technical Profile
Chemical Identity: (5-amino-8-(4-(1-methyl-1H-pyrazol-4-yl)phenyl)-1,6-naphthyridin-2-yl)(3-

methoxyazetidin-1-yl)methanone.[1][2]

Primary Target: CDK8/Cyclin C and CDK19/Cyclin C complex.
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Mechanism: ATP-competitive inhibition preventing phosphorylation of the C-terminal domain

(CTD) of RNA Polymerase II and specific transcription factors (STAT1, SMADs).

Biomarker: Reduction of pSTAT1 (Ser727) is the gold-standard pharmacodynamic marker.

Mechanistic Basis of Synergy
To design effective combination screens, one must understand why CDK8/19 inhibition

sensitizes cells to other agents. CDK8/19-IN-51 acts as a "transcriptional brake" on specific

stress-response pathways.

Signaling Pathway Diagram
The following diagram illustrates how CDK8/19-IN-51 intersects with Wnt, JAK/STAT, and

mTOR pathways to enforce synergy.
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Caption: CDK8/19-IN-51 blocks the kinase module of the Mediator complex, preventing the

phosphorylation of STAT1 and Beta-catenin. This disruption halts the "transcriptional

reprogramming" required for cancer cells to develop resistance to targeted therapies.

Comparative Analysis: IN-51 vs. Alternatives
CDK8/19-IN-51 belongs to the 1,6-naphthyridine class.[2] Below is a comparison with other

prominent CDK8/19 inhibitors to contextualize its utility in research.

Feature
CDK8/19-IN-51
(Compound 51)

Senexin B CCT251545

Chemical Scaffold 1,6-naphthyridine
Pyridine/Quinazoline

derivative
Isoquinoline

Selectivity High (Dual CDK8/19) High (Dual CDK8/19) High (Dual CDK8/19)

Potency (IC50)
CDK8: ~4-8

nMCDK19: ~10 nM
CDK8: ~20-50 nM CDK8: ~5-10 nM

Solubility
Moderate (DMSO

soluble)
High Moderate

Primary Use Case

Probe: Best for deep

mechanistic studies in

vitro/in vivo where

high potency is

required.

Clinical Benchmark:

Often used as the

reference standard in

clinical translation

papers.

Preclinical Lead: The

direct precursor to

clinical candidates like

CCT251921.

Key Synergy Data Wnt, mTOR, ER+
ER+ Breast,

Chemotherapy

Wnt (CRC), APC-

mutant

Insight: CDK8/19-IN-51 is structurally analogous to CCT251545 but optimized for potency.

Researchers often use it when CCT251545 shows limited exposure or when a chemically

distinct scaffold from Senexin B is needed to validate "on-target" effects.

Validated Synergistic Combinations
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Based on the mechanism of action of the 1,6-naphthyridine class (Mallinger et al., 2016) and

broader CDK8 biology, the following combinations are scientifically grounded.

A. Synergy with Endocrine Therapy (ER+ Breast Cancer)
[3]

Partner Drug: Fulvestrant or Tamoxifen.

Rationale: Estrogen Receptor (ER) relies on the Mediator complex for gene transcription.

Chronic endocrine therapy forces cells to rewire transcription via CDK8/19 to survive.

Mechanism: CDK8/19-IN-51 blocks the ER-dependent transcriptional recovery.

Expected Outcome: Re-sensitization of resistant ER+ cell lines (e.g., MCF-7 resistant

clones).

B. Synergy with mTOR Inhibitors (TNBC & Leukemia)
Partner Drug: Everolimus or Rapamycin.

Rationale: mTOR inhibition often leads to a feedback loop where upstream signaling is

reactivated (e.g., via AKT or STATs). CDK8/19 inhibition suppresses the transcriptional

output of these feedback loops.[3]

Mechanism: Simultaneous suppression of translation (mTOR) and transcriptional adaptation

(CDK8).

Expected Outcome: Synergistic apoptosis in Triple-Negative Breast Cancer (TNBC) models.

C. Synergy with Immunotherapy (NK Cell Modulation)
Partner Drug: PD-1/PD-L1 Inhibitors or SMAC Mimetics.

Rationale: CDK8 kinase activity in Natural Killer (NK) cells suppresses their cytotoxicity.

Mechanism: "Kinase-independent" effects are not the driver here; inhibiting the kinase

activity of CDK8 with IN-51 enhances perforin and granzyme B expression in NK cells.
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Expected Outcome: Increased tumor surveillance and lysis of solid tumors.

Experimental Protocols
To ensure Trustworthiness and Reproducibility, follow these standardized workflows.

Protocol 1: In Vitro Synergy Assessment (Bliss
Independence Model)
Objective: Quantify the synergistic interaction between CDK8/19-IN-51 and a partner drug

(e.g., Fulvestrant).

Step-by-Step Methodology:

Seeding: Seed tumor cells (e.g., MCF-7) at 3,000 cells/well in 96-well plates. Allow 24h

attachment.

Drug Matrix Preparation:

Prepare a 6x6 dosing matrix.

Axis X (CDK8/19-IN-51): Serial dilution (0, 10, 50, 100, 500, 1000 nM).

Axis Y (Partner): Serial dilution (IC10 to IC90 range).

Treatment: Treat cells for 72 hours (refresh media/drug at 48h if compound half-life is short).

Readout: Use CellTiter-Glo (ATP) or SRB assay for viability.

Analysis:

Calculate Fractional Affect (Fa).

Use CompuSyn software or Python synergy library.

Metric: A Combination Index (CI) < 0.8 indicates strong synergy. A CI of 0.9-1.1 indicates

additivity.
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Protocol 2: Pharmacodynamic Validation (Western Blot)
Objective: Confirm that the observed synergy is driven by on-target CDK8 inhibition (biomarker

suppression).

Step-by-Step Methodology:

Treatment: Treat cells with CDK8/19-IN-51 (100 nM) +/- Partner Drug for 6 hours. (Note:

pSTAT1 modulation is rapid).

Lysis: Lyse in RIPA buffer containing Phosphatase Inhibitors (Sodium Orthovanadate/NaF is

critical).

Antibodies:

Primary Target: pSTAT1 (Ser727) - Not Tyr701.

Control: Total STAT1, GAPDH.

Secondary Target: pSMAD1/5 (if studying BMP pathway).

Validation Criteria: A successful "hit" requires >50% reduction in pSTAT1(S727) without

significant loss of Total STAT1.

Visualization of Experimental Workflow
This diagram outlines the logical flow for validating CDK8/19-IN-51 synergy in a drug discovery

campaign.
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Caption: A standard decision tree for validating CDK8/19-IN-51 synergy. The critical checkpoint

is the correlation of Synergy (CI < 0.8) with biomarker suppression (pSTAT1 S727).[2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. CDK8/19-IN-51 [CAS: 1860885-61-5] CDK8/19 inhibitor | Glixxlabs.com High Quality
Supplier [glixxlabs.com]

2. apexbt.com [apexbt.com]

3. academic.oup.com [academic.oup.com]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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and industry.

Contact
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Contact our Ph.D. Support Team for a compatibility check
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